molecular formula C6H6FN3O2 B13429669 3-Methoxy Favipiravir

3-Methoxy Favipiravir

Cat. No.: B13429669
M. Wt: 171.13 g/mol
InChI Key: KAXZXZCNSDBROE-UHFFFAOYSA-N
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Description

3-Methoxy Favipiravir is a derivative of Favipiravir, a well-known antiviral drug. . The addition of a methoxy group to the Favipiravir molecule potentially enhances its pharmacological properties, making it a subject of interest in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Favipiravir typically starts with the commercially available 2-aminopyrazine. The synthetic route involves several key steps:

Industrial Production Methods: For industrial-scale production, continuous flow chemistry is often employed. This method allows for the efficient and scalable synthesis of this compound, ensuring high yield and purity. The use of diethyl malonate as a starting material has been reported to be economical and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy Favipiravir undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol.

    Substitution: Halogen atoms in the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy Favipiravir has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy Favipiravir is similar to that of Favipiravir. It is converted into its active form, this compound-RTP, within cells. This active form inhibits the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral RNA replication. By incorporating into the viral RNA, it prevents the elongation of the RNA strand, thereby inhibiting viral replication .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy Favipiravir stands out due to the addition of the methoxy group, which may enhance its pharmacokinetic properties and antiviral efficacy. This modification potentially offers better bioavailability and a broader spectrum of antiviral activity compared to its parent compound .

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

6-fluoro-3-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H6FN3O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,8,11)

InChI Key

KAXZXZCNSDBROE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C(=O)N)F

Origin of Product

United States

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